1-(3-Methoxyphenyl)-2-quinazolin-4-ylsulfanylethanone
Description
Properties
Molecular Formula |
C17H14N2O2S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-quinazolin-4-ylsulfanylethanone |
InChI |
InChI=1S/C17H14N2O2S/c1-21-13-6-4-5-12(9-13)16(20)10-22-17-14-7-2-3-8-15(14)18-11-19-17/h2-9,11H,10H2,1H3 |
InChI Key |
FQTAPVALGAXISY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
1-(3-Methoxyphenyl)-2-quinazolin-4-ylsulfanylethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is believed to exhibit:
- Inhibition of Protein Kinases: It may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling and proliferation.
- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Activity
Research indicates that this compound has shown promise in inhibiting the growth of various cancer cell lines. A study demonstrated its effectiveness against human tumor cells, suggesting a potential role in cancer therapy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Growth inhibition |
| A549 (Lung) | 12.8 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
Antimicrobial Activity
Another area of investigation is the compound's antimicrobial properties. Studies have shown that it exhibits activity against several bacterial strains, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Cancer Treatment Study : In a controlled experiment involving athymic mice implanted with human tumor cells, treatment with the compound resulted in a significant reduction in tumor size compared to the control group. This suggests potential efficacy in vivo and warrants further investigation into its pharmacokinetics and safety profile.
- Antimicrobial Efficacy : A study assessing the antimicrobial effects of various derivatives of quinazoline found that this compound demonstrated superior activity against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Substituent Effects: Sulfanyl vs. Sulfonyl Groups
- 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one ():
- Structural Difference : Replaces the quinazoline-4-ylsulfanyl group with a phenylsulfonyl moiety.
- Properties : Sulfonyl groups are strong electron-withdrawing groups, increasing polarity and reducing lipophilicity compared to sulfanyl groups. This impacts solubility and bioavailability.
- Biological Activity : Sulfone derivatives exhibit antiviral, antimicrobial, and anti-human rennin activities, suggesting that the target compound’s sulfanyl group may offer distinct pharmacokinetic profiles .
Heterocyclic Ring Variations: Quinazoline vs. Triazole/Quinoline
- 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (): Structural Difference: Incorporates a triazole ring and quinoline substituent instead of quinazoline. quinazoline’s two) alters electron distribution. These differences may affect binding to targets like kinases or antimicrobial enzymes .
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Structural Difference: Features a triazole-thioether linkage and difluorophenyl groups.
Quinazolinone Derivatives
- 2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-propyl)quinazolin-4(3H)-one (): Structural Difference: Contains a partially saturated quinazolinone (4-oxo-tetrahydroquinazoline) core. The tetrahydro structure may also enhance conformational flexibility .
Preparation Methods
Formation of 3-(3-Methoxyphenyl)quinazolin-4(3H)-one
The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives with appropriate carbonyl sources. Adapting methods from, 3-(3-methoxyphenyl)quinazolin-4(3H)-one can be prepared as follows:
-
Starting Material Preparation :
-
Alternative Pathway :
-
Oxidative coupling of o-aminobenzamide with styrene derivatives, as described in, offers a solvent-free route using TBHP (tert-butyl hydroperoxide) as an oxidant. Substituting styrene with 3-methoxy-substituted analogs could directly yield the 3-methoxyphenylquinazolinone.
-
Optimized Conditions : TBHP (3 eq.), 100°C, 12 h, Yield = 50–65%.
-
Introduction of the Sulfanylethanone Side Chain
Thiolation and Alkylation of the Quinazolinone Core
The mercapto group at position 2 of Intermediate A serves as the nucleophilic site for alkylation. Ethyl chloroacetate is commonly used, but chloroacetone is required for ethanone formation:
-
Reaction Protocol :
-
Intermediate A (1 eq.) is dissolved in anhydrous DMF under nitrogen. Chloroacetone (1.2 eq.) and K₂CO₃ (2 eq.) are added, and the mixture is stirred at 60°C for 6 h.
-
Workup : The crude product is purified via column chromatography (hexane:ethyl acetate = 7:3) to yield 1-(3-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone.
-
-
Mechanistic Insights :
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Evidence
Single-crystal X-ray diffraction of analogous compounds confirms the planar quinazolinone ring and dihedral angles between the 3-methoxyphenyl and quinazolinone systems (~86°), ensuring minimal steric hindrance.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation :
-
Side Reactions :
-
Scalability :
Q & A
Q. What are the most reliable synthetic routes for 1-(3-Methoxyphenyl)-2-quinazolin-4-ylsulfanylethanone, and how can reaction conditions be optimized?
The synthesis typically involves constructing the quinazolinone core followed by introducing the sulfanyl and 3-methoxyphenyl groups. A method leveraging graphene oxide nanosheets as a catalyst enables efficient quinazolinone formation under mild aqueous conditions . For thioether linkage, reacting anthranilamide derivatives with thiol-containing intermediates (e.g., 3-methoxyphenylethanone thiol) in ethanol with catalytic acetic acid is effective . Optimization requires controlling temperature (70–90°C), pH (neutral to slightly acidic), and solvent polarity to enhance yield (reported 60–75%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substituents, particularly distinguishing methoxy protons (δ 3.8–4.0 ppm) and quinazolinone aromatic signals (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 355.08 for CHNOS) .
- X-ray Crystallography : Resolves stereochemical ambiguities; analogous compounds show planar quinazolinone rings and dihedral angles of ~85° between aromatic systems .
- HPLC-PDA : Detects impurities at levels <0.1% using C18 columns and acetonitrile/water gradients .
Q. How can researchers identify and mitigate common synthetic impurities in this compound?
Key impurities arise from:
- Incomplete cyclization : Unreacted anthranilamide intermediates (detected via HPLC retention time ~3.7 min) .
- Oxidative byproducts : Sulfoxide derivatives formed during thioether synthesis (prevented by inert atmospheres) .
- Isomeric contaminants : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers resulting from asymmetric centers .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound, and how do structural modifications alter efficacy?
- Molecular Docking : The quinazolinone core shows affinity for kinase ATP-binding pockets (e.g., EGFR, VEGFR2). Docking studies (AutoDock Vina) suggest the 3-methoxyphenyl group enhances hydrophobic interactions, while sulfanyl bridges improve solubility .
- QSAR Models : Electron-withdrawing substituents (e.g., Cl at position 4 of phenyl) increase antibacterial potency (MIC reduced from 32 μg/mL to 8 μg/mL) .
Q. How should researchers resolve contradictions in solubility data across studies?
Discrepancies arise from solvent polarity and pH:
- Aqueous solubility : Reported as <0.1 mg/mL in neutral water but improves in DMSO (50 mg/mL) .
- pH-dependent solubility : Protonation of the quinazolinone nitrogen at pH <3 increases solubility (e.g., 2.5 mg/mL in 0.1M HCl) . Validate using shake-flask methods with UV quantification (λ = 270 nm) .
Q. What methodologies elucidate structure-activity relationships (SAR) for antitumor applications?
- In vitro assays : MTT assays on cancer cell lines (e.g., MCF-7, A549) show IC values of 12–25 μM. The sulfanyl group’s electronegativity correlates with apoptosis induction (flow cytometry Annexin V/PI staining) .
- Substituent variation : Replacing 3-methoxyphenyl with 4-chlorophenyl boosts cytotoxicity (IC reduced by 40%) but increases hepatotoxicity risks .
Q. What are the optimal storage conditions to ensure compound stability?
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Humidity : Desiccate (RH <30%) to avoid hydrolysis of the sulfanyl group .
- Decomposition products : Monitor via TLC for sulfoxides (R = 0.3 in ethyl acetate/hexane) and quinazolinone degradation (HPLC) .
Q. How can advanced spectroscopic techniques resolve crystallographic ambiguities in derivatives?
- SC-XRD : Single-crystal X-ray diffraction confirms bond lengths (C–S = 1.78–1.82 Å) and torsion angles (e.g., 85.2° between quinazolinone and phenyl rings) .
- DFT Calculations : B3LYP/6-31G(d) models predict electrostatic potential maps, aligning with experimental hydrogen-bonding patterns (e.g., O–H···N interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
